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Compound of Interest

Compound Name: Turneforcidine

Cat. No.: B1243542

For Researchers, Scientists, and Drug Development Professionals

Turneforcidine and retronecine are naturally occurring pyrrolizidine alkaloids that have
garnered significant interest in the scientific community due to their biological activities and
challenging stereochemical structures. Both compounds share the characteristic bicyclic
pyrrolizidine core, but differ in the stereochemistry of the hydroxyl group at the C7 position. This
guide provides an objective comparison of selected synthetic routes for both molecules,
supported by experimental data, to aid researchers in understanding the nuances of their
preparation.

Synthetic Strategies: An Overview

The total synthesis of turneforcidine and retronecine has been approached through various
strategies, often focusing on the stereocontrolled construction of the pyrrolizidine nucleus. Key
methodologies include metalloiminium ion cyclizations, enantioselective approaches from chiral
precursors like pyroglutamates and carbohydrates, and strategies involving Dieckmann
cyclization. The choice of synthetic route is often dictated by the desired stereochemistry
(racemic versus enantiomerically pure) and the availability of starting materials.

Quantitative Comparison of Synthetic Routes

The following tables summarize quantitative data for a selected racemic synthesis of
turneforcidine and an enantiospecific synthesis of (+)-retronecine.
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Table 1: Racemic Synthesis of Turneforcidine via Metalloiminium lon Cyclization[1][2]

Reagents and

Step Reaction . Yield (%)
Conditions
Pyrrolidine, 4A

1 Imine Formation molecular sieves, Not Reported
CH2CI2

) Metalloiminium lon TiCl4, CH2CI2, -78 °C 73

Cyclization tort
L 0Os0O4, NMO,

3 Oxidation 89
acetone/H20

4 Global Reduction LiAIH4, THF 85

Table 2: Enantiospecific Synthesis of (+)-Retronecine from a Carbohydrate Precursor[3][4]
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Reagents and

Step Reaction . Yield (%)
Conditions
Hydroxylamine
Oxime formation and hydrochloride,
1 ) . 87 (overall)
mesylation pyridine; then MsCl,
pyridine
) Allylation and Diallylzinc; then 86
cyclization NalO4
Reduction and N- LiAIH4; then Benzyl
3 ) Not Reported
protection chloroformate
4 Oxidation and 0Os0O4/NalO4; then 35
esterification CH2N2
Diester formation from _ 91 -> 78 -> 87 (multi-
5 o See detailed protocol
D-erythrose derivative step sequence)
6 Lactone formation Acid treatment Not Reported
O-
] o ] 69 (overall for
] thiocarbonylimidazolid )
7 Deoxygenation deoxygenation and

e formation, then

hydrogenolysis

cyclization)

Experimental Protocols
Key Experiment: Racemic Synthesis of Turneforcidine -
Metalloiminium lon Cyclization[1][2]

A solution of the starting imine in CH2CI2 is cooled to -78 °C. To this solution is added TiCl4,
and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete as monitored by TLC. The reaction is then quenched, and the product is purified by

chromatography to yield the bicyclic pyrrolizidone intermediate.

Key Experiment: Enantiospecific Synthesis of (+)-
Retronecine - Higher-Yielding Diester Formation[3][4]
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2,3-O-Isopropylidene-D-erythrose is converted to its oxime, which is then treated with
methanesulfonyl chloride to yield 2,3-O-isopropylidene-4-O-methylsulphonyl-D-erythrononitrile
in 91% yield. This intermediate is reacted with methyl bromoacetate and activated zinc,
followed by base-catalyzed cyclization to give (3S,4R)-methyl (3,4-
isopropylidenedioxypyrrolidin-2-ylidene)acetate (78% yield). Subsequent reduction with sodium
cyanoborohydride and N-acylation produces the key diester intermediate in 87% yield.

Synthetic Pathway Visualizations

The following diagrams illustrate the synthetic logic for the discussed routes.

TiCl4 Cyclization _ 0s04 Oxidation _ LiAIH4 Reduction _
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Caption: Racemic synthesis of Turneforcidine.
Multi-step sequence Acid treatment Deoxygenation Known methods

Click to download full resolution via product page

Caption: Enantiospecific synthesis of (+)-Retronecine.

Biological Activity and Mechanism of Action

Turneforcidine and retronecine, like many pyrrolizidine alkaloids, are known for their potential
toxicity, particularly hepatotoxicity.[5][6] Their biological activity is primarily attributed to their
metabolic activation in the liver by cytochrome P450 enzymes.

This bioactivation process converts the relatively inert alkaloids into highly reactive pyrrolic
esters (dehydropyrrolizidine alkaloids). These electrophilic intermediates can then alkylate
cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and
carcinogenicity.[7][8] The formation of DNA adducts is a key mechanism underlying the
tumorigenic potential of these compounds.[7]
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While primarily associated with toxicity, some pyrrolizidine alkaloids and their derivatives have
been investigated for potential therapeutic applications, including antimicrobial and antitumor
activities.[7]

The generalized metabolic activation pathway for retronecine-type alkaloids is depicted below.

Retronecine-type PA M Pyrrolic Ester (DHPA) Alkylation DNA/Protein Adducts Cellular Damage

Click to download full resolution via product page

Caption: Metabolic activation of retronecine-type PAs.

Conclusion

The synthesis of turneforcidine and retronecine presents distinct challenges, primarily
centered on stereocontrol. The choice between a racemic and an enantioselective synthesis
will depend on the specific research goals. The metalloiminium ion cyclization offers a concise
route to the racemic pyrrolizidine core of turneforcidine. For enantiomerically pure retronecine,
strategies employing chiral pool starting materials, such as carbohydrates, provide a reliable,
albeit often longer, pathway. Understanding the metabolic activation of these alkaloids is crucial
for any research into their biological effects, as the parent compounds are themselves not the
ultimate bioactive agents. Further research into more efficient and stereoselective synthetic
routes and a deeper understanding of their specific biological targets will continue to be of high
interest in the fields of organic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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